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Abstract

Sulfakinins (SKs) are a family of multifunctional neuropeptides found widely across invertebrate
species, structurally and functionally analogous to the cholecystokinin (CCK)/gastrin peptides
in vertebrates.[1][2] They are characterized by a conserved C-terminal heptapeptide core,
typically featuring a sulfated tyrosine residue, which is crucial for their biological activity.[1] SKs
interface with specific G-protein-coupled receptors (GPCRSs) to modulate a diverse array of
critical physiological processes.[1] These include the regulation of feeding behavior, where they
primarily act as satiety signals, the control of gut motility, cardiovascular function, and the
orchestration of complex behaviors such as the trade-off between foraging and mating.[2][3][4]
This technical guide provides an in-depth overview of known sulfakinin isoforms, details their
signaling pathways, summarizes their physiological relevance with quantitative data, and
outlines key experimental protocols for their study.

Sulfakinin Isoforms and Precursors

Sulfakinin peptides are derived from a larger precursor protein, prepro-sulfakinin. Post-
translational modifications, including cleavage and C-terminal amidation, yield one or more
mature SK isoforms.[4] A key modification is the sulfation of a specific tyrosine residue within
the conserved C-terminal motif DY (SO3H)GHM/LRFamide.[1] Numerous isoforms have been
identified across different insect and crustacean species, varying in the length and composition
of the N-terminal extension.
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Table 1: Selected Sulfakinin Isoforms, Sequences, and Species of Origin

Species Isoform Name Peptide Sequence Reference

Drosophila
nsDSK | FDDYGHMRF-NH2 [5]
melanogaster

GGDDQFDDYGHMR
nsDSK I [5]
F-NH:z
. FDDYGHMRF-NH:
Bactrocera dorsalis Sk-1 ) [3][6]
(Predicted)
GGDDQFDDYGHMR
Sk-2 _ [3][6]
F-NHz (Predicted)
, pQFDEY(SOsH)GHM
Homarus americanus Hoa-SK | [4]
RF-NH:
GGGEY(SOsH)DDY(S
Hoa-SK I [4]
O3H)GHLRF-NH:2
pQFDEY(SOsH)GHM
Penaeus monodon [4]
RF-NH2
_ pQSKVDDY(SOsH)G
Asterias rubens ArSK/CCK1 [7]
HGLFW-NH:

| | ArSK/CCK2 | GGGEY/(SO3H)DDY(SOsH)GHLRF-NH:2 |[8] |

Note: "ns" indicates non-sulfated forms used in some studies. "pQ" indicates pyroglutamate.

The Sulfakinin Signaling Pathway

Sulfakinins exert their effects by binding to specific sulfakinin receptors (SKRs), which are
Class A G-protein-coupled receptors.[1] In Drosophila, two receptors have been identified:
SKR1 (CCKLR-17D1) and SKR2 (CCKLR-17D3).[3][5] The binding of an SK peptide to its
receptor initiates a conformational change, leading to the activation of intracellular G-proteins.
This, in turn, triggers downstream second messenger cascades, culminating in a specific
cellular response, such as changes in ion channel activity, enzyme activation, or gene
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transcription. This pathway is central to SK's ability to act as a neuromodulator, influencing
everything from the excitability of a single neuron to complex behavioral programs.[2]
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Caption: General overview of the sulfakinin signaling cascade.

Physiological Relevance and Quantitative Data
Regulation of Feeding, Satiety, and Metabolism

The most conserved role of sulfakinin across invertebrates is the regulation of feeding.[1] It
functions as a key satiety signal, reducing food intake and suppressing appetite.[6][9] In
Drosophila melanogaster, SK signaling inhibits the sugar gustatory receptor Gr64f, thereby
decreasing sensitivity to sugars after feeding.[2][3] Studies in the Chinese white pine beetle,
Dendroctonus armandi, demonstrate that SK and SKR gene expression levels decrease during
starvation and increase upon re-feeding, correlating directly with feeding status.[1]

Table 2: Effects of Sulfakinin Signaling on Feeding and Body Weight in D. armandi

Experiment Observation Result Reference
. Silencing of SK Increased body
RNAi Knockdown . [1]
and SKR genes weight

o ] Significant reduction
) o Injection of synthetic ) )
Peptide Injection ] in body weight; [1]
SK peptide ) )
Increase in mortality
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| Peptide Injection | Injection of synthetic SK peptide | Increase in trehalose; Decrease in
glycogen and free fatty acid |[1] |

Behavioral Switching: Foraging vs. Mating

Recent research has uncovered a critical role for SK in mediating the behavioral switch
between foraging and mating, depending on the insect's nutritional state.[3][9] In the oriental
fruit fly, Bactrocera dorsalis, starvation upregulates the expression of Sulfakinin Receptor 1
(SkR1) in the antennae.[6] The subsequent Sk-SkR1 signaling is required to promote foraging
behavior by enhancing sensitivity to food odors while simultaneously suppressing mating
behavior by reducing sensitivity to sex pheromones.[3][9] This is achieved by directly
modulating the expression of specific odorant receptor (OR) genes.[10] Knockout of either the
sk or skrl gene causes starved flies to exhibit behaviors typical of satiated flies, demonstrating
the necessity of this pathway for starvation-induced foraging.[6]

Cardiotropic and Myotropic Functions

Sulfakinins also exhibit direct effects on muscle tissue. In the American lobster, Homarus
americanus, the native isoforms Hoa-SK | and Hoa-SK Il were shown to be cardiotropic,
increasing both the frequency and amplitude of heart contractions when applied to the isolated
heart.[4] In Drosophila, non-sulfated DSK II (nsDSK 1) and its synthetic analogs have been
shown to modulate heart rate, with effects that are dependent on the developmental stage
(larva, pupa, adult) and the specific structure of the peptide's N-terminal.[5] This suggests
tissue-specific signaling, where nsDSK |l may act through DSK-R2 in the gut but DSK-R1 in the
heart.[5]

Table 3: Cardiotropic Effects of nsDSK Il Analogs in Adult Drosophila melanogaster
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Effect (%

. p-value vs.
Peptide Sequence Basal Heart . Reference
Saline
Rate)

Saline - 96 * 5% - [11]
GGDDQFDDYG

nsDSK I 78 + 5% 0.01 [11]
HMRF-NH:2
GGDDAFDDYG

ns[A5]DSK 1l 78 £ 6% 0.01 [11]
HMRF-NH:
GGNDQFDDYG

ns[N3]DSK I 50 £ 10% 0.002 [11]
HMRF-NH2

| NnS[N4]DSK 1l | GGDNQFDDYGHMRF-NH:z | 35 + 7% | 0.00001 |[11] |

Data represents mean = S.E.M. Lower percentage indicates a stronger reduction in heart rate.
Analogs ns[N3]DSK Il and ns[N4]DSK Il act as super agonists in the adult heart.[5][11]

Key Experimental Protocols

The functional characterization of sulfakinin signaling pathways relies on a combination of
genetic, molecular, and physiological techniques.

Gene Knockout via CRISPR/Cas9

This technique is used to create null mutants for the sulfakinin (sk) and sulfakinin receptor (skr)
genes to study loss-of-function phenotypes.

e Design and Synthesis: Guide RNAs (QRNAs) are designed to target a specific exon of the
target gene (e.g., sk or skrl). These are synthesized or cloned into an expression vector.

e Microinjection: A mixture containing the gRNA and Cas9 protein/mRNA is microinjected into
insect embryos at the pre-blastoderm stage.

e Screening: Progeny of the injected generation (Go) are screened for mutations. This can be
done by PCR amplification of the target region followed by sequencing or restriction digest to
identify insertions/deletions (indels) that cause a frameshift.[3][6]
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o Confirmation: The absence of the protein product is confirmed, for example, by
immunohistochemistry using an anti-sulfakinin antibody to stain the central nervous system.

[6]

Gene Expression Analysis via qRT-PCR
Quantitative real-time reverse transcription PCR is used to measure the relative transcript

levels of sk and skr genes under different physiological conditions (e.g., starved vs. fed).

* RNA Extraction: Total RNA is extracted from specific tissues (e.g., antennae, head, gut)
using a suitable kit (e.g., TRIzol).

o cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA)
using a reverse transcriptase enzyme.

o Real-Time PCR: The gPCR reaction is performed using the cDNA as a template, gene-
specific primers for the target gene (sk or skr) and a reference gene (e.g., B-actin), and a
fluorescent dye (e.g., SYBR Green).

« Data Analysis: The relative expression level of the target gene is calculated using the 2-AACt
method, normalizing to the expression of the reference gene.[1]

Behavioral Assays (Foraging and Mating)

These assays are designed to quantify complex behaviors influenced by SK signaling.

e Subject Preparation: Insects (e.g., B. dorsalis) are separated by sex and subjected to
different nutritional states (e.g., starved for 12 hours vs. fed ad libitum).

e Mating Assay: A virgin male and female are placed in a courtship chamber.[6] The latency to
copulation and the success rate are recorded over a defined period.

o Foraging Assay: Starved insects are introduced into an arena containing a food source. The
time taken to locate the food and the duration of feeding are measured.

« Analysis: Behavior is often recorded via video and analyzed using tracking software (e.g.,
EasyFlyTracker) to quantify key metrics.[3][6]
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Caption: A typical workflow for the functional analysis of sulfakinin.

Conclusion and Future Directions

Sulfakinin signaling is a deeply conserved and fundamentally important pathway in
invertebrates, acting as a critical intersection between nutrient sensing, metabolism, and the
control of complex behaviors. While its role as a satiety factor is well-established, recent
findings highlighting its function in orchestrating the switch between feeding and reproduction
have opened new avenues of research. The complexity of SK signaling, with multiple peptide
isoforms, two receptors, and tissue-specific effects, suggests a system of fine-tuned
physiological control that is still not fully understood.[3][6]

Future research will likely focus on dissecting the neural circuits that are modulated by SKs,
identifying the full complement of downstream cellular targets, and exploring how this pathway
integrates with other neuropeptide systems to produce coherent behavioral and physiological
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states. For drug development professionals, the specificity of the SK-SKR interaction presents

a potential target for developing novel and eco-friendly pest management strategies.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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